molecular formula C15H22BNO3 B2947495 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1154740-49-4

5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B2947495
CAS No.: 1154740-49-4
M. Wt: 275.16
InChI Key: WHWFESPNQFGHRW-UHFFFAOYSA-N
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Description

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a high-value boronic ester pinacol ester derivative that functions as a crucial synthetic building block in medicinal chemistry and drug discovery research. This compound features a benzoxazine core heterocycle, a structure frequently explored in the development of pharmacologically active molecules. The incorporation of the pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) makes this reagent an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. This reaction is pivotal for constructing complex biaryl architectures found in many active pharmaceutical ingredients (APIs). The 5-methyl substitution on the dihydrobenzoxazine ring adds steric and electronic variation, which can be leveraged to fine-tune the properties, such as binding affinity and metabolic stability, of candidate molecules during structure-activity relationship (SAR) studies. As a specialty chemical, it is supplied For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers are advised to consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-10-11(6-7-12-13(10)17-8-9-18-12)16-19-14(2,3)15(4,5)20-16/h6-7,17H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWFESPNQFGHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCCN3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's structure features a benzo[b][1,4]oxazine core with a dioxaborolane moiety. This unique combination suggests potential interactions with biological targets that could lead to therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₁₅H₁₉BNO₃
Molecular Weight273.13 g/mol
CAS Number[Pending Registration]

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance:

  • A study on imidazopyridine derivatives showed that modifications at the 3-position enhanced leishmanicidal activity against Leishmania parasites .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests it may inhibit specific kinases involved in cancer progression. Research has highlighted the importance of substituents on the oxazine ring in modulating anticancer activity:

  • Compounds with bulky groups at specific positions demonstrated improved selectivity and potency against cancer cell lines .

The proposed mechanism of action for this compound involves interaction with cellular targets that disrupt critical pathways in cancer and parasitic infections. The dioxaborolane group is believed to facilitate these interactions through coordination with biological molecules.

Case Study 1: Antiparasitic Efficacy

In vitro studies have shown that derivatives of the compound exhibit micromolar activity against Leishmania species. The presence of the dioxaborolane moiety enhances solubility and bioavailability in aqueous environments .

Case Study 2: Anticancer Activity

A series of benzo[b][1,4]oxazine derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines. The results indicated that the presence of the dioxaborolane significantly increased the compounds' efficacy compared to their non-boronated counterparts .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed cross-couplings with aryl/heteroaryl halides, forming biaryl or heterobiaryl structures. This reaction is pivotal for constructing complex scaffolds in drug discovery .

Key Reaction Parameters

SubstrateCatalyst SystemLigandSolventTemp. (°C)Yield (%)Source
Aryl ChloridesPd(OAc)₂ (5 mol%)XPhosTHF7060–83
Aryl BromidesPdCl₂(dppf) (2 mol%)NoneDioxane10072–89
Heteroaryl TriflatesPd(PPh₃)₄ (3 mol%)SPhosToluene9068–75

Mechanistic Notes :

  • The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronate, and reductive elimination to form the C–C bond .

  • NaOAc or K₂CO₃ is typically used as a base to stabilize the palladium intermediate .

Oxidation and Functionalization

The boronate group can be oxidized to hydroxyl or carbonyl groups under controlled conditions, enabling further derivatization .

Oxidation Pathways

ReagentProductConditionsYield (%)Source
H₂O₂ (30%)5-Methyl-6-hydroxybenzooxazineTHF, 25°C, 6 h85
NaIO₄ (2 equiv)5-Methyl-6-ketobenzooxazineH₂O/THF, 0°C, 2 h78

Applications :

  • Hydroxyl derivatives serve as intermediates for etherification or esterification .

  • Ketones enable condensation reactions for heterocycle synthesis .

Protodeboronation and Stability

Protodeboronation (removal of the boronate group) occurs under acidic or oxidative conditions, forming de-borylated benzooxazine .

Stability Data

ConditionStability OutcomeHalf-Life (h)Source
pH < 3 (HCl)Rapid protodeboronation<1
pH 7–9 (aqueous buffer)Stable>48
Light (UV exposure)Partial decomposition24

Cyclization and Ring-Opening Reactions

The benzooxazine ring undergoes regioselective ring-opening with nucleophiles (e.g., amines, alcohols) .

Example Reaction

ReagentProductConditionsYield (%)Source
BenzylamineN-Benzyl-aminobenzooxazineEtOH, reflux, 12 h91
EthanolEthoxy-dihydrobenzooxazineH₂SO₄, 80°C, 6 h82

Comparison with Similar Compounds

5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

  • Molecular Formula: C₁₄H₁₉BFNO₃
  • Key Difference : A fluorine atom replaces the methyl group at position 3.

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1155264-46-2)

  • Molecular Formula: C₁₄H₂₀BNO₃
  • Key Difference : Lacks substituents at position 5.
  • Impact : Reduced steric shielding of the boronate group may lower stability during storage or reaction conditions compared to the methyl-substituted analog. However, the absence of electron-donating groups could simplify synthetic modifications .

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS 1361110-64-6)

  • Molecular Formula: C₁₄H₂₀BNO₃
  • Key Difference : Boronate group at position 7 instead of 6.
  • Impact : Altered regiochemistry may affect conjugation and electronic properties, influencing reactivity in cross-coupling or interactions in biological systems .

Core Heterocycle Modifications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxine (CAS 517874-21-4)

  • Molecular Formula : C₁₄H₁₉BO₄
  • Key Difference : Replaces the benzo[b][1,4]oxazine core with a 1,4-benzodioxine ring.
  • Impact : The benzodioxine lacks the nitrogen atom present in benzooxazine, reducing hydrogen-bonding capability and altering solubility. This structural change may limit applications in medicinal chemistry where nitrogen-based interactions are critical .

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (Predicted) Stability Notes
Target Compound C₁₅H₂₂BNO₃ 275.15 Moderate in DMSO/THF Enhanced stability due to 5-methyl
5-Fluoro Analog C₁₄H₁₉BFNO₃ 281.12 Low in water Prone to hydrolysis
6-Boronate (Unsubstituted) C₁₄H₂₀BNO₃ 261.12 High in organic solvents Limited steric protection
7-Boronate Analog C₁₄H₂₀BNO₃ 261.12 Data unavailable Regiochemical effects dominate

Notes:

  • Solubility data for the target compound is inferred from analogs; the methyl group likely improves lipophilicity.
  • Stability rankings: Target > 6-boronate (unsubstituted) > 5-fluoro analog .

Reactivity in Cross-Coupling Reactions

The target compound’s boronate group participates in Suzuki-Miyaura couplings, enabling the synthesis of biaryl structures. Key comparisons:

  • Reaction Rate : The 5-methyl group may slightly reduce reaction rates compared to electron-deficient analogs (e.g., 5-fluoro) due to steric hindrance and electron-donating effects .
  • Yield : Higher yields are reported for methyl-substituted boronates in sterically demanding couplings, as the methyl group prevents undesired side reactions .

Q & A

Q. What are the recommended synthetic routes for preparing 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine?

Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) as a key intermediate. A typical protocol involves:

  • Step 1: Functionalization of the benzooxazine core with a boronate ester group using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmosphere .
  • Step 2: Optimization of reaction conditions (e.g., temperature: 80–100°C, solvent: THF/toluene mixtures) to enhance yield and purity .
  • Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
    Critical Parameters: Catalyst loading (1–5 mol%), base selection (e.g., Na₂CO₃), and moisture control to prevent boronate hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirm regioselectivity of the boronate ester substitution and benzooxazine ring conformation. Look for diagnostic peaks: δ ~1.3 ppm (tetramethyl groups) and δ ~4.2 ppm (oxazine methylene) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₁₆H₂₂BNO₃: calc. 299.17) .
  • FT-IR: Identify B-O stretching (~1350 cm⁻¹) and C-N/C-O bonds in the oxazine ring .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: –20°C in airtight, amber vials to prevent photodegradation .
    • Desiccant: Use molecular sieves (3Å) to avoid moisture-induced boronate ester hydrolysis .
  • Stability Tests: Monitor via periodic ¹H NMR to detect decomposition (e.g., loss of tetramethyl peaks or new impurity signals) .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from dynamic rotational isomerism in the boronate ester group?

Methodological Answer:

  • Problem: Rotamers of the dioxaborolane ring may split NMR signals, complicating structural assignment.
  • Solutions:
    • Variable-Temperature NMR: Conduct experiments at –40°C to slow rotation and resolve overlapping peaks .
    • Computational Modeling: Use Density Functional Theory (DFT) to simulate rotational barriers and predict splitting patterns .
    • Comparative Analysis: Cross-reference with analogs (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in ) to identify consistent spectral features .

Q. What strategies mitigate side reactions during cross-coupling steps involving this boronate ester?

Methodological Answer:

  • Side Reactions: Protodeboronation or homocoupling due to oxidative conditions.
  • Optimization Approaches:
    • Ligand Screening: Bulky ligands (e.g., SPhos) improve catalyst stability and reduce undesired pathways .
    • Oxygen-Free Environment: Use Schlenk-line techniques or gloveboxes to prevent oxidation .
    • Additives: Include silver salts (Ag₂O) to suppress protodeboronation .

Q. How can computational methods guide the design of derivatives for target-specific applications (e.g., catalysis or medicinal chemistry)?

Methodological Answer:

  • Step 1: Perform Docking Studies to predict binding affinity with biological targets (e.g., kinases) using software like AutoDock .
  • Step 2: DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity for catalytic applications .
  • Step 3: SAR Development: Synthesize analogs (e.g., varying substituents on the benzooxazine ring) and correlate computational predictions with experimental bioactivity .

Methodological Frameworks for Research Design

Q. How to align experimental studies with theoretical frameworks in boronate ester chemistry?

Methodological Answer:

  • Conceptual Basis: Ground research in Lewis Acid-Base Theory to explain boronate ester reactivity (e.g., transmetalation in cross-coupling) .
  • Experimental Validation:
    • Compare kinetic data (e.g., reaction rates under varying pH) with theoretical models .
    • Use spectroscopic evidence (e.g., ¹¹B NMR) to probe boron coordination geometry .

Q. What statistical approaches are suitable for analyzing reproducibility issues in synthetic yields?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial design to test variables (catalyst, solvent, temperature) and identify critical factors .
  • Data Analysis:
    • ANOVA: Quantify significance of each variable on yield .
    • Principal Component Analysis (PCA): Visualize multivariate interactions (e.g., solvent polarity vs. temperature) .

Safety and Waste Management

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Waste Disposal: Segregate boron-containing waste and treat with aqueous NaOH to hydrolyze boronate esters before disposal .

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